molecular formula C22H21NO5 B15031194 Methyl 4-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzoate

Methyl 4-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzoate

Cat. No.: B15031194
M. Wt: 379.4 g/mol
InChI Key: NZFCNPQWKRWEQJ-UHFFFAOYSA-N
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Description

METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE is a complex organic compound that features a dibenzofuran moiety Dibenzofuran derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common synthetic route starts with the preparation of the dibenzofuran core, followed by the introduction of the acetylamino and benzoate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-TETRAHYDRO-DIBENZOFURAN-2-OL: A related compound with similar structural features.

    N-(8-METHYL-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-2-THIOPHENESULFONAMIDE: Another compound with a dibenzofuran core.

Uniqueness

METHYL 4-{[2-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YLOXY)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 4-[[2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetyl]amino]benzoate

InChI

InChI=1S/C22H21NO5/c1-26-22(25)14-6-8-15(9-7-14)23-21(24)13-27-16-10-11-20-18(12-16)17-4-2-3-5-19(17)28-20/h6-12H,2-5,13H2,1H3,(H,23,24)

InChI Key

NZFCNPQWKRWEQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC4=C3CCCC4

Origin of Product

United States

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